5-Methylundecane chemical properties and structure
5-Methylundecane chemical properties and structure
An In-depth Technical Guide to 5-Methylundecane: Properties, Synthesis, and Applications
Introduction
5-Methylundecane is a branched-chain alkane with the molecular formula C12H26.[1][2][3][4] It consists of an eleven-carbon chain (undecane) with a methyl group attached to the fifth carbon atom.[1] This colorless liquid is characterized by its mild odor and insolubility in water, while being soluble in organic solvents.[1] As a member of the hydrocarbon family, its chemical properties make it a valuable compound in various industrial and research settings. This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, applications, and safety protocols associated with 5-methylundecane, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physicochemical properties of 5-methylundecane are fundamental to its behavior and applications. These properties have been determined through various experimental and computational methods.
| Property | Value |
| Molecular Formula | C12H26[1][2][3][4] |
| Molecular Weight | 170.33 g/mol [1][2][4] |
| CAS Number | 1632-70-8[1][2][3] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 206 °C[1][5] / 96-98 °C at 20 Torr[4] |
| Melting Point | -50.8 °C (estimate)[1][5] |
| Density | 0.7476 g/cm³[1][5] / 0.7512 g/cm³ at 20 °C[4] |
| Flash Point | 60.3 °C[1] |
| Vapor Pressure | 0.316 mmHg at 25 °C[1] |
| Refractive Index | 1.4202[1][5] |
| Solubility | Insoluble in water, soluble in organic solvents[1] |
Structure and Identification
The structural arrangement of 5-methylundecane dictates its chemical identity and reactivity.
Caption: 2D structure of 5-Methylundecane.
Synthesis and Manufacturing
The synthesis of 5-methylundecane can be achieved through various organic synthesis routes. One documented method involves a multi-step reaction starting from 2-octanone.[7] While specific, detailed industrial-scale manufacturing protocols are proprietary, a general synthetic approach can be outlined.
Experimental Protocol: Illustrative Synthesis from 2-Octanone
This protocol is based on a known synthetic transformation that can yield 5-methylundecane.
-
Grignard Reaction:
-
To a solution of butylmagnesium chloride in an appropriate solvent (e.g., THF), add 2-octanone dropwise at a controlled temperature.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is then quenched with an aqueous solution of ammonium chloride.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the tertiary alcohol intermediate.
-
-
Dehydration:
-
The crude alcohol is then subjected to dehydration conditions, typically using a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) with heating, to form a mixture of alkenes.
-
-
Hydrogenation:
-
The resulting alkene mixture is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
The catalyst is filtered off, and the resulting crude 5-methylundecane is purified by distillation.
-
Caption: General synthetic workflow for 5-Methylundecane.
Applications and Industrial Relevance
5-Methylundecane's properties make it a versatile compound in several industrial applications.
-
Solvent: Its nonpolar nature and ability to dissolve a range of organic substances make it an effective solvent in various chemical processes.[1]
-
Lubricant Production: It is used as a component in the formulation of lubricants, where it helps to reduce friction and enhance performance in mechanical systems.[1]
-
Fuel Additive: As a fuel additive, 5-methylundecane can improve the combustion efficiency of fuels, leading to better engine performance and a reduction in harmful emissions.[1]
-
Research Chemical: It serves as a useful chemical in research, for instance, as an aroma compound identified from the thermal degradation of carotenoids.[5][8]
-
Semiochemical: In the field of chemical ecology, 5-methylundecane has been identified as a semiochemical used in the chemical communication system of the ant species Notoncus ectatommoides.[9]
Caption: Relationship between properties and applications.
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of 5-methylundecane.
-
Mass Spectrometry: The electron ionization mass spectrum of 5-methylundecane is available through the NIST Chemistry WebBook, providing a fragmentation pattern that is characteristic of this branched alkane.[3]
-
Gas Chromatography: The Kovats retention index for 5-methylundecane has been determined on non-polar columns, which is a valuable parameter for its identification in complex mixtures by gas chromatography.[2][10][11]
Safety and Handling
Due to its chemical nature, proper safety precautions must be observed when handling 5-methylundecane.
Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-methylundecane is classified as an aspiration hazard.[2][4]
Precautionary Measures:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]
-
P331: Do NOT induce vomiting.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Fire Safety: 5-Methylundecane is a flammable liquid.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[12]
-
Use carbon dioxide, foam, or dry powder for extinguishing fires.[12][13]
Personal Protective Equipment (PPE):
-
Wear protective gloves, eye protection, and face protection.[12]
Caption: Safe handling workflow for 5-Methylundecane.
References
-
LookChem. (n.d.). Cas 1632-70-8, UNDECANE,5-METHYL-. Retrieved from [Link]
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Stenutz. (n.d.). 5-methylundecane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94213, 5-Methylundecane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Undecane, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91346405, 5,7-Diethyl-5-methylundecane. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-methyl undecane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Undecane, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Undecane, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Pherobase. (2025). Semiochemical compound: 5-Methylundecane. Retrieved from [Link]
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